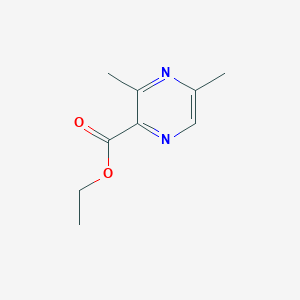Ethyl 3,5-dimethylpyrazine-2-carboxylate
CAS No.:
Cat. No.: VC15992227
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12N2O2 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | ethyl 3,5-dimethylpyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C9H12N2O2/c1-4-13-9(12)8-7(3)11-6(2)5-10-8/h5H,4H2,1-3H3 |
| Standard InChI Key | YSFKVHDUNUCQIE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC=C(N=C1C)C |
Introduction
Chemical Identity and Structural Features
Ethyl 3,5-dimethylpyrazine-2-carboxylate has the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . Its structure consists of a pyrazine core substituted with two methyl groups and an ethoxycarbonyl moiety. The ester group introduces polarity, influencing solubility and reactivity, while the methyl groups contribute to steric effects and electronic modulation.
Crystallographic and Conformational Analysis
Although no direct crystallographic data exists for this compound, studies on analogous pyrrole and pyrazine derivatives reveal key structural trends. For instance, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (a pyrrole analog) crystallizes in a triclinic system with two independent molecules per asymmetric unit, exhibiting near-planar geometries and dimerization via N–H···O hydrogen bonds . Pyrazines generally adopt planar conformations due to aromatic stabilization, with substituents influencing packing patterns. The ethoxycarbonyl group in ethyl 3,5-dimethylpyrazine-2-carboxylate likely adopts an anti conformation relative to the pyrazine ring, minimizing steric clashes .
Spectroscopic Characterization
While experimental spectra are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) data for related compounds suggest:
-
IR: Strong absorption near 1700 cm⁻¹ (C=O stretch of the ester group) and 1600–1500 cm⁻¹ (aromatic C=C/C=N vibrations).
-
¹H NMR: Signals for methyl groups (δ ~2.5 ppm), ethoxy protons (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), and aromatic protons (δ ~8.0–8.5 ppm).
Synthesis and Reaction Pathways
Synthetic Strategies
Ethyl 3,5-dimethylpyrazine-2-carboxylate can be synthesized via condensation reactions involving diamines and diketones, followed by esterification. A patent describing the synthesis of 2-ethyl-3,6-dimethylpyrazine provides a relevant template :
-
Oxidative Condensation: Reacting 2,5-dimethylpyrazine with n-propionaldehyde in the presence of FeSO₄·7H₂O, H₂O₂, and H₂SO₄ yields alkylated pyrazines.
-
Esterification: Introducing an ethoxycarbonyl group via reaction with ethyl chloroformate or transesterification.
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Role |
|---|---|---|
| Alkylation | FeSO₄·7H₂O, H₂O₂, H₂SO₄, n-propionaldehyde, 50–60°C | Oxidative coupling agent |
| Esterification | Ethyl chloroformate, base (e.g., pyridine) | Introducing ethoxycarbonyl group |
Purification and Isolation
Post-synthesis, extraction with ethyl acetate and column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) isolates the product . Yield optimization requires careful control of temperature and stoichiometry.
Physicochemical Properties
Thermal Stability and Phase Behavior
Data for ethyl 3,5-dimethylpyrazine-2-carboxylate is sparse, but analogs like 2-ethyl-3,5-dimethylpyrazine (CAS# 13360-65-1) exhibit a boiling point of 180.5°C and density of 1.0 g/cm³ . The ester group likely reduces volatility compared to non-esterified pyrazines.
Table 2: Estimated Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | ~180–200°C (extrapolated) |
| Density | ~1.1 g/cm³ |
| Solubility | Moderate in organic solvents (e.g., ethyl acetate, DCM) |
Reactivity
-
Electrophilic Substitution: Methyl and ethoxycarbonyl groups direct electrophiles to specific ring positions.
-
Hydrolysis: The ester group can undergo saponification to yield carboxylic acid derivatives under basic conditions.
Applications and Industrial Relevance
Flavor and Fragrance Industry
Pyrazines are renowned for their nutty, roasted aromas. Ethyl 3,5-dimethylpyrazine-2-carboxylate may serve as a flavor precursor or aroma modifier, though its sensory profile remains uncharacterized.
Pharmaceutical Intermediates
Functionalized pyrazines are key intermediates in drug synthesis, particularly for antitubercular and anticancer agents. The ethoxycarbonyl group offers a handle for further derivatization.
Future Research Directions
-
Crystallographic Studies: Single-crystal X-ray diffraction to resolve molecular geometry and packing.
-
Spectroscopic Databases: Full IR, NMR, and mass spectral characterization.
-
Application Trials: Screening for biological activity and flavor-enhancing potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume